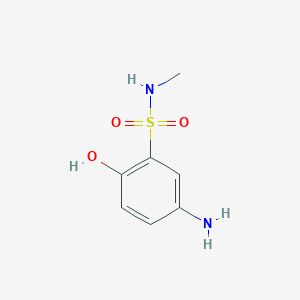

5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-amino-2-hydroxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-9-13(11,12)7-4-5(8)2-3-6(7)10/h2-4,9-10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKFNHYTTUXTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Aromatic Precursors

A typical approach begins with sulfonation of an appropriately substituted aromatic compound. For example, sulfonation of p-nitrotoluene derivatives using chlorosulfonic acid is a well-established method to introduce sulfonyl chloride groups selectively at desired positions on the benzene ring. The sulfonation reaction is conducted in an organic solvent such as chlorobenzene, dichloromethane, or chloroform under controlled temperature (100-150 °C) and stirring conditions to ensure high selectivity and yield.

| Parameter | Typical Conditions |

|---|---|

| Aromatic starting material | p-nitrotoluene or substituted analogs |

| Sulfonating agent | Chlorosulfonic acid |

| Solvent | Chlorobenzene, dichloromethane, chloroform, or mixtures |

| Temperature | 100-150 °C |

| Stirring speed | 800-100 rpm |

| Reaction time | Several hours, depending on scale |

After sulfonation, the reaction mixture is quenched with water and washed multiple times to remove excess chlorosulfonic acid and byproducts. The organic phase is then concentrated to isolate the sulfonyl chloride intermediate.

Amidation and Reduction to Amino Sulfonamide

The sulfonyl chloride intermediate undergoes amidation by reaction with ammonia or aqueous ammonia solution to form the sulfonamide. Subsequently, catalytic hydrogenation (using 10% Pd/C catalyst) under high temperature and pressure reduces the nitro group to the amino group, yielding 5-amino-substituted sulfonamide.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | Ammonia water, organic solvent | Formation of sulfonamide intermediate |

| Hydrogenation | 10% Pd/C catalyst, H2 gas, high temp & pressure | Reduction of nitro to amino group |

This two-step process ensures high purity and yield of the target this compound, with minimal side reactions.

N-Methylation of Sulfonamide Nitrogen

N-methylation is typically performed by alkylation of the sulfonamide nitrogen using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This step can be done either before or after the reduction step, depending on the synthetic route optimization.

| Methylation Reagents | Typical Base Used | Solvent | Temperature |

|---|---|---|---|

| Methyl iodide, dimethyl sulfate | Sodium hydride, potassium carbonate | Acetone, DMF, or similar | Room temperature to reflux |

This alkylation step introduces the N-methyl group, completing the synthesis of this compound.

Research Findings and Optimization Data

- The sulfonation step benefits from using an excess of chlorosulfonic acid (weight ratio of nitrotoluene to chlorosulfonic acid 1:1.2-1.5) to drive the reaction to completion and facilitate impurity removal by washing.

- Organic solvents such as chlorobenzene and carbon tetrachloride mixtures improve sulfonation efficiency due to their immiscibility with chlorosulfonic acid, enabling better reaction control and product isolation.

- Hydrogenation under elevated temperature and pressure ensures complete reduction of nitro groups with minimal byproducts, enhancing product purity.

- The overall synthetic route is industrially scalable, with short reaction times and high yields, suitable for commercial production of sulfonamide derivatives.

- Literature reviews emphasize that sulfonamides synthesized via sulfonyl chloride intermediates and subsequent amination/alkylation show superior purity and biological activity compared to direct sulfonamide formation methods.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Sulfonation | p-nitrotoluene + chlorosulfonic acid, chlorobenzene, 100-150 °C, stirring | Excess chlorosulfonic acid improves yield |

| 2 | Work-up | Water washing, organic phase separation, concentration | Removes unreacted acid and impurities |

| 3 | Amidation | Ammonia water, organic solvent, room temp to mild heat | Forms sulfonamide intermediate |

| 4 | Hydrogenation reduction | 10% Pd/C catalyst, H2, high temp and pressure | Converts nitro to amino group |

| 5 | N-Methylation | Methyl iodide or dimethyl sulfate, base, solvent | Introduces N-methyl group |

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Typical reagents are iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H₂) and a catalyst.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are often used.

Major Products Formed:

Oxidation: Nitrobenzene

Reduction: Aniline derivatives

Substitution: Chlorobenzene derivatives

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide serves as an important intermediate for synthesizing various organic compounds. It is utilized as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

The compound has demonstrated significant biological activities, particularly in enzyme inhibition and protein interactions:

- Enzyme Inhibition : It acts as an inhibitor for dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and reproduction.

| Activity Type | Mechanism of Action | Notable Effects |

|---|---|---|

| Antimicrobial | Inhibition of DHPS | Effective against various bacterial strains |

| Anticancer | Induces apoptosis via caspase activation | Cytotoxicity against cancer cell lines |

| Anti-inflammatory | Potential inhibition of reactive oxygen species (ROS) | May aid in treating inflammatory diseases |

Medicine

Research has indicated that this compound exhibits potential therapeutic properties:

- Antimicrobial Properties : It shows effectiveness against a range of bacterial strains, although specific minimum inhibitory concentration (MIC) values are not extensively documented.

Case Study: Anticancer Activity

A study evaluated its anticancer potential against human cancer cell lines such as HeLa and MDA-MB-231. The findings indicated promising cytotoxicity:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | AGS | Not specified | Antitumor activity |

| Derivative A | HeLa | 4.62 | Apoptosis induction |

| Derivative B | MDA-MB-231 | 7.21 | Caspase activation |

Chemical Industry

In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its unique structure allows it to participate in various chemical reactions that are valuable for manufacturing processes.

Pharmaceutical Development

This compound is being explored as a candidate for drug development due to its potential to inhibit protein tyrosine kinases (PTKs), which are implicated in several cancers. The inhibition of PTKs can alter cellular signaling pathways critical for cancer progression.

Key Findings from Research

Studies have shown that sulfonamide-based compounds can selectively inhibit Src family kinases, which are associated with various cancers. This suggests a promising avenue for therapeutic interventions using derivatives of this compound.

Mechanism of Action

The mechanism by which 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonamide group can engage in hydrogen bonding, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparison

*Calculated using standard atomic weights.

Functional Group Impact on Bioactivity

- Hydroxy vs. Methoxy/Alkyl Groups : The hydroxyl group in the target compound may improve water solubility compared to methoxy or ethyl analogs (e.g., ), but could reduce membrane permeability. Methoxy and alkyl groups (e.g., ethyl in ) enhance lipophilicity, favoring blood-brain barrier penetration.

- Halogenation : Chloro or bromo substituents (e.g., ) increase molecular weight and steric hindrance, possibly improving receptor affinity in antimicrobial or anticancer agents.

Biological Activity

5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide, commonly known as a sulfonamide derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H10N2O3S |

| Molecular Weight | 202.23 g/mol |

| IUPAC Name | 5-amino-2-hydroxy-N-methylbenzenesulfonamide |

| InChI | InChI=1S/C7H10N2O3S/c1-9-13(11,12)7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3 |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)O)N |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including:

- Antimicrobial Activity: The compound has demonstrated significant antimicrobial properties against a range of pathogens, making it a candidate for antibiotic development.

- Anti-inflammatory Effects: Research indicates potential anti-inflammatory actions through the modulation of inflammatory pathways.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. A study assessing its efficacy against various bacterial strains reported minimum inhibitory concentration (MIC) values greater than 500 µg/mL for several strains, indicating moderate effectiveness compared to established antibiotics .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. For instance, a related compound demonstrated significant cytotoxic effects on cancer cell lines, including HeLa and AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL. The mechanism involved apoptosis induction via the activation of caspases and cell cycle arrest .

Case Studies

- Cytotoxicity in Cancer Cells:

- Antioxidant Activity:

Research Applications

The versatility of this compound extends to various scientific fields:

- Medicinal Chemistry: As a potential lead compound for developing new antimicrobial and anticancer agents.

- Biochemistry: Utilized in enzyme inhibition studies to understand metabolic pathways.

- Pharmaceutical Industry: Its structural features make it valuable in synthesizing novel therapeutic agents.

Q & A

Q. How can computational modeling predict interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.